molecular formula C8H10N2O3 B1392337 Ethyl 5-cyclopropyl-1,2,4-oxadiazole-3-carboxylate CAS No. 1208081-59-7

Ethyl 5-cyclopropyl-1,2,4-oxadiazole-3-carboxylate

Cat. No.: B1392337
CAS No.: 1208081-59-7
M. Wt: 182.18 g/mol
InChI Key: TVQFAFUQWCOIBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-cyclopropyl-1,2,4-oxadiazole-3-carboxylate is a heterocyclic compound with the molecular formula C8H10N2O3. It features a five-membered ring containing two nitrogen atoms and one oxygen atom, making it part of the oxadiazole family.

Biochemical Analysis

Biochemical Properties

Ethyl 5-cyclopropyl-1,2,4-oxadiazole-3-carboxylate plays a significant role in biochemical reactions due to its ability to act as a hydrogen bond acceptor. This property allows it to interact with enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with bacterial enzymes, inhibiting their activity and thereby exhibiting antibacterial properties . The compound’s interaction with viral proteins also suggests potential antiviral activity. These interactions are primarily driven by the electronegative nitrogen and oxygen atoms in the oxadiazole ring, which form hydrogen bonds with the active sites of enzymes and proteins.

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, particularly those involved in inflammation and immune response . By modulating these pathways, the compound can alter gene expression and cellular metabolism. For example, it can inhibit the expression of pro-inflammatory cytokines, thereby reducing inflammation. Additionally, its impact on cellular metabolism includes the inhibition of key metabolic enzymes, leading to altered energy production and utilization within the cell.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound binds to the active sites of enzymes, inhibiting their catalytic activity. This inhibition can occur through competitive or non-competitive mechanisms, depending on the specific enzyme and the nature of the interaction . Additionally, the compound can activate certain signaling pathways by binding to receptor proteins on the cell surface, leading to downstream effects on gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, but it can degrade under extreme conditions such as high temperature or acidic pH . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression. These effects are crucial for understanding the potential therapeutic applications and limitations of the compound.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and significant therapeutic effects, such as antibacterial and anti-inflammatory activities . At higher doses, toxic effects can be observed, including liver and kidney damage. These threshold effects highlight the importance of dosage optimization in potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It is metabolized by liver enzymes, including cytochrome P450 enzymes, which convert the compound into more water-soluble metabolites for excretion . The compound can also affect metabolic flux by inhibiting key enzymes in metabolic pathways, leading to changes in metabolite levels and overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . The compound can interact with transport proteins, facilitating its movement across cell membranes. Its distribution within tissues is influenced by its lipophilicity, allowing it to accumulate in lipid-rich areas such as cell membranes and adipose tissue.

Subcellular Localization

The subcellular localization of this compound is primarily in the cytoplasm and nucleus . The compound can enter the nucleus and interact with nuclear proteins, influencing gene expression and other nuclear processes. Additionally, it can be targeted to specific organelles through post-translational modifications or interactions with targeting signals, affecting its activity and function within the cell.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-cyclopropyl-1,2,4-oxadiazole-3-carboxylate typically involves the reaction of amidoxime with carbonyl compounds such as carboxylic acids, aldehydes, or esters. One common method includes the cyclization of amidoxime with ethyl cyanoacetate under acidic conditions .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-cyclopropyl-1,2,4-oxadiazole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted oxadiazole derivatives, which can have different functional groups attached to the ring, enhancing their chemical and biological properties .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-cyclopropyl-1,2,4-oxadiazole-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyclopropyl group enhances its stability and reactivity, making it a valuable compound for various applications .

Biological Activity

Overview

Ethyl 5-cyclopropyl-1,2,4-oxadiazole-3-carboxylate is a heterocyclic compound characterized by its unique oxadiazole ring structure. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The molecular formula for this compound is C8H10N2O3C_8H_{10}N_2O_3, and it is known for exhibiting antibacterial, antiviral, and anti-inflammatory properties.

The biological activity of this compound primarily stems from its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound acts as a hydrogen bond acceptor, allowing it to bind to active sites of enzymes. This interaction can inhibit enzyme activity through competitive or non-competitive mechanisms.
  • Cell Signaling Modulation : It influences cell signaling pathways related to inflammation and immune responses, potentially modulating the effects of cytokines and other signaling molecules.
  • Metabolic Pathways : this compound is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of water-soluble metabolites that facilitate excretion.

Antimicrobial Activity

Research indicates that compounds in the 1,2,4-oxadiazole family exhibit significant antimicrobial properties. This compound has shown effectiveness against various bacterial strains by inhibiting their growth through enzyme inhibition and disruption of metabolic processes .

Antiviral Potential

The compound's interaction with viral proteins suggests potential antiviral activity. Studies have indicated that it may disrupt viral replication mechanisms, although further research is needed to confirm these effects in clinical settings.

Anti-inflammatory Effects

Preliminary studies have demonstrated that this compound can modulate inflammatory responses. It appears to downregulate pro-inflammatory cytokines and may influence pathways associated with chronic inflammation.

Case Studies and Research Findings

A variety of studies have explored the biological activities of this compound:

StudyFindings
BenchChem StudyDemonstrated antibacterial properties against multiple strains; highlighted potential for drug development in treating infections.
PMC ResearchIdentified interactions with key enzymes involved in bacterial metabolism; suggested mechanisms for antibacterial activity .
MDPI OverviewSummarized the diverse biological activities of 1,2,4-oxadiazole derivatives; indicated potential applications in cancer therapy due to apoptosis induction in cancer cells .

Dosage Effects in Animal Models

Research into dosage effects indicates that low doses of this compound exhibit minimal toxicity while providing significant therapeutic benefits. Higher doses may lead to increased toxicity but also enhanced efficacy against targeted pathogens.

Properties

IUPAC Name

ethyl 5-cyclopropyl-1,2,4-oxadiazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3/c1-2-12-8(11)6-9-7(13-10-6)5-3-4-5/h5H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVQFAFUQWCOIBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC(=N1)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401226588
Record name Ethyl 5-cyclopropyl-1,2,4-oxadiazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401226588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1208081-59-7
Record name Ethyl 5-cyclopropyl-1,2,4-oxadiazole-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1208081-59-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-cyclopropyl-1,2,4-oxadiazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401226588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 5-cyclopropyl-1,2,4-oxadiazole-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 5-cyclopropyl-1,2,4-oxadiazole-3-carboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl 5-cyclopropyl-1,2,4-oxadiazole-3-carboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl 5-cyclopropyl-1,2,4-oxadiazole-3-carboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl 5-cyclopropyl-1,2,4-oxadiazole-3-carboxylate
Reactant of Route 6
Reactant of Route 6
Ethyl 5-cyclopropyl-1,2,4-oxadiazole-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.